3,5-dichloro-N-(2-chloro-4-nitrophenyl)-4-methoxybenzamide
Overview
Description
3,5-Dichloro-N-(2-chloro-4-nitrophenyl)-4-methoxybenzamide is a synthetic organic compound characterized by its complex structure, which includes multiple chlorine atoms, a nitro group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-(2-chloro-4-nitrophenyl)-4-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Chlorination: The addition of chlorine atoms to specific positions on the benzene ring.
Amidation: The formation of the amide bond between the aromatic ring and the amine group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-N-(2-chloro-4-nitrophenyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Nucleophiles: Such as hydroxide ions (OH-) or amines (NH2R).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups in place of chlorine atoms.
Scientific Research Applications
3,5-Dichloro-N-(2-chloro-4-nitrophenyl)-4-methoxybenzamide has several scientific research applications, including:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-(2-chloro-4-nitrophenyl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide: Similar structure but with a hydroxyl group instead of a methoxy group.
3,5-Dichloro-N-(2-chloro-4-nitrophenyl)-4-hydroxybenzamide: Another similar compound with a hydroxyl group at a different position.
Uniqueness
3,5-Dichloro-N-(2-chloro-4-nitrophenyl)-4-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural difference can lead to distinct properties and applications compared to its analogs.
Properties
IUPAC Name |
3,5-dichloro-N-(2-chloro-4-nitrophenyl)-4-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3N2O4/c1-23-13-10(16)4-7(5-11(13)17)14(20)18-12-3-2-8(19(21)22)6-9(12)15/h2-6H,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZFCEZNXUEEJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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